Cas no 2092282-89-6 (6-amino-2-methyl-2,4-dihydro-1H-3lambda6,1,2-benzothiadiazine-3,3-dione)

6-Amino-2-methyl-2,4-dihydro-1H-3λ⁶,1,2-benzothiadiazine-3,3-dione is a heterocyclic compound featuring a benzothiadiazine core with an amino substituent at the 6-position and a methyl group at the 2-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of the sulfonamide-like moiety (1,2-benzothiadiazine-3,3-dione) suggests potential biological activity, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Its well-defined molecular framework and functional groups make it a valuable building block for medicinal chemistry research. The compound’s stability and synthetic accessibility further enhance its suitability for exploratory studies in drug development and chemical biology.
6-amino-2-methyl-2,4-dihydro-1H-3lambda6,1,2-benzothiadiazine-3,3-dione structure
2092282-89-6 structure
Product Name:6-amino-2-methyl-2,4-dihydro-1H-3lambda6,1,2-benzothiadiazine-3,3-dione
CAS No:2092282-89-6
MF:C8H11N3O2S
MW:213.256839990616
CID:5173950
Update Time:2025-06-28

6-amino-2-methyl-2,4-dihydro-1H-3lambda6,1,2-benzothiadiazine-3,3-dione Chemical and Physical Properties

Names and Identifiers

    • 2H-3,1,2-Benzothiadiazin-6-amine, 1,4-dihydro-2-methyl-, 3,3-dioxide
    • 6-amino-2-methyl-2,4-dihydro-1H-3lambda6,1,2-benzothiadiazine-3,3-dione
    • Inchi: 1S/C8H11N3O2S/c1-11-10-8-3-2-7(9)4-6(8)5-14(11,12)13/h2-4,10H,5,9H2,1H3
    • InChI Key: XPPYNIKHDXIPGF-UHFFFAOYSA-N
    • SMILES: N1C2=CC=C(N)C=C2CS(=O)(=O)N1C

6-amino-2-methyl-2,4-dihydro-1H-3lambda6,1,2-benzothiadiazine-3,3-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-332645-1.0g
6-amino-2-methyl-2,4-dihydro-1H-3lambda6,1,2-benzothiadiazine-3,3-dione
2092282-89-6
1.0g
$0.0 2023-02-23
Enamine
EN300-332645-1g
6-amino-2-methyl-2,4-dihydro-1H-3lambda6,1,2-benzothiadiazine-3,3-dione
2092282-89-6
1g
$0.0 2023-09-04

Additional information on 6-amino-2-methyl-2,4-dihydro-1H-3lambda6,1,2-benzothiadiazine-3,3-dione

Professional Introduction to Compound with CAS No. 2092282-89-6 and Product Name: 6-amino-2-methyl-2,4-dihydro-1H-3lambda6,1,2-benzothiadiazine-3,3-dione

The compound identified by the CAS number 2092282-89-6 and the product name 6-amino-2-methyl-2,4-dihydro-1H-3lambda6,1,2-benzothiadiazine-3,3-dione represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the benzothiadiazine class, a scaffold known for its broad spectrum of biological activities. The molecular structure of this compound incorporates several key functional groups that contribute to its unique pharmacological properties, making it a subject of considerable interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of 6-amino-2-methyl-2,4-dihydro-1H-3lambda6,1,2-benzothiadiazine-3,3-dione is C₉H₈N₄O₂. The presence of both amino and carbonyl groups in its structure suggests potential for various interactions with biological targets. The benzothiadiazine core is a well-studied pharmacophore that has been incorporated into numerous therapeutic agents due to its ability to modulate biological pathways effectively. The specific substitution pattern in this compound, including the methyl group at position 2 and the amino group at position 6, influences its electronic properties and reactivity.

Biological Activity and Research Applications

Recent studies have highlighted the potential of benzothiadiazine derivatives as scaffolds for developing novel therapeutic agents. The compound 6-amino-2-methyl-2,4-dihydro-1H-3lambda6,1,2-benzothiadiazine-3,3-dione has been investigated for its pharmacological effects on various biological systems. Notably, research indicates that this compound exhibits inhibitory activity against certain enzymes and receptors involved in inflammatory responses and cell proliferation.

In particular, the amino group at position 6 plays a crucial role in modulating the compound's interaction with biological targets. This group can participate in hydrogen bonding interactions, which are essential for binding affinity and specificity. The methyl group at position 2, on the other hand, influences the overall electronic distribution within the molecule, potentially affecting its bioavailability and metabolic stability.

Advancements in Medicinal Chemistry

The development of new heterocyclic compounds like 6-amino-2-methyl-2,4-dihydro-1H-3lambda6,1,2-benzothiadiazine-3,3-dione is driven by the need for more effective and selective therapeutic agents. The benzothiadiazine scaffold offers a versatile platform for structural modifications that can enhance pharmacological activity while minimizing side effects. Researchers have been exploring various derivatives to optimize their biological profiles for treating conditions such as cancer, inflammation, and neurological disorders.

One of the most promising areas of research involves using computational methods to predict and design novel benzothiadiazine derivatives. These computational approaches leverage machine learning algorithms and molecular modeling techniques to identify compounds with enhanced potency and selectivity. The compound with CAS No. 2092282-89-6 is a testament to the success of these methodologies in generating innovative pharmacological candidates.

Clinical Trials and Future Prospects

While preclinical studies have demonstrated the potential of 6-amino-2-methyl-2,4-dihydro-1H-3lambda6,1,2-benzothiadiazine-3,3-dione, further research is needed to evaluate its safety and efficacy in human populations. Ongoing clinical trials are assessing its effectiveness in treating specific diseases by targeting key pathological pathways. These trials aim to provide insights into the compound's mechanism of action and optimize dosing regimens for maximum therapeutic benefit.

The future prospects for this compound are promising given its unique chemical properties and biological activity. Continued research may uncover additional therapeutic applications beyond those currently under investigation. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into viable clinical treatments.

Conclusion

In summary,6-amino-2-methyl-2,4-dihydro-1H-3lambda6,1,2-benzothiadiazine-3,3-dione (CAS No. 2092282-89) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique molecular structure and functional groups make it a valuable candidate for further research aimed at developing novel treatments for human diseases. As our understanding of biological systems continues to evolve,this compound will remain at the forefront of drug discovery efforts.

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